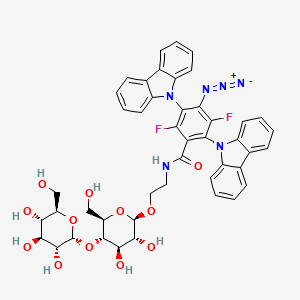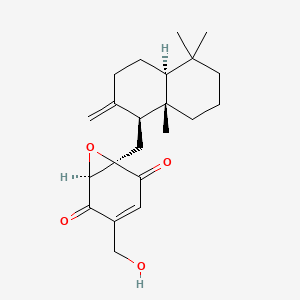![molecular formula C21H22N6O4S2 B12370056 N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTPS1-IN-1 is a selective inhibitor of cytidine 5’-triphosphate synthetase 1 (CTPS1), an enzyme involved in the de novo synthesis of cytidine triphosphate (CTP). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Métodos De Preparación
The synthesis of CTPS1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for CTPS1-IN-1 are designed to be scalable and cost-effective. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality .
Análisis De Reacciones Químicas
CTPS1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure controls. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CTPS1-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
CTPS1-IN-1 exerts its effects by selectively inhibiting the activity of CTPS1, thereby blocking the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP). This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a decrease in cellular CTP levels. As a result, cells experience impaired DNA and RNA synthesis, which can induce cell cycle arrest and apoptosis .
The molecular targets and pathways involved in the mechanism of action of CTPS1-IN-1 include the DNA damage response (DDR) pathways, such as ATR, CHEK1, and WEE1. Inhibition of CTPS1 by CTPS1-IN-1 activates these pathways, leading to the accumulation of double-strand DNA breaks and subsequent cell death .
Comparación Con Compuestos Similares
CTPS1-IN-1 is unique in its high selectivity for CTPS1 over its isoform CTPS2. This selectivity allows for targeted inhibition of CTPS1 in specific cell types, such as lymphocytes, without affecting other cell types that rely on CTPS2 for CTP synthesis .
Similar compounds include:
STP938: A highly selective CTPS1 inhibitor with potent anti-tumor activity.
NTX-871: Another selective CTPS1 inhibitor used in the study of autoimmune and inflammatory diseases.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and therapeutic applications .
Propiedades
Fórmula molecular |
C21H22N6O4S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[1-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]cyclopropyl]-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28) |
Clave InChI |
VIXAYXSBOOBUNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)



